molecular formula C14H27NO3 B8067223 tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate

Cat. No.: B8067223
M. Wt: 257.37 g/mol
InChI Key: FWOKIDHNYUKKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a branched 1-hydroxy-2-methylpropan-2-yl substituent at position 4. The hydroxyl group introduces polarity and hydrogen-bonding capacity, while the branched alkyl chain contributes to steric bulk. This compound is commonly used as a synthetic intermediate in pharmaceutical chemistry, where the tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-8-6-11(7-9-15)14(4,5)10-16/h11,16H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOKIDHNYUKKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Construction

The piperidine ring is typically synthesized via cyclization reactions. For example, reductive amination of δ-keto esters or lactams provides a six-membered ring framework. In one protocol, a lactone intermediate is treated with ammonia or primary amines under catalytic hydrogenation to yield the piperidine scaffold.

Boc Protection of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc anhydride). This reaction is performed in dichloromethane or tetrahydrofuran with a base such as triethylamine or sodium bicarbonate, achieving yields exceeding 85%. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneMaximizes solubility
Temperature0–10°CMinimizes side reactions
BaseTriethylamineEfficient deprotonation

Introduction of the 1-Hydroxy-2-Methylpropan-2-yl Group

The hydroxyl-bearing side chain is introduced via Grignard addition or alkylation . For instance, treatment of Boc-protected piperidine with 2-methylpropan-2-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the hydroxymethyl group. Alternatives include nucleophilic substitution with 2-bromo-2-methylpropan-1-ol in dimethylformamide (DMF) at 60°C.

Convergent Synthesis via Pre-Functionalized Intermediates

Alkylation-Hydrolysis Sequence

A patent by CN114805134A details a scalable route where 4-trifluoromethyl benzaldehyde and 2-methylbenzoyl chloride form a protected intermediate, which undergoes allylation and hydrolysis to yield the target compound. Key steps include:

  • Ring-closing protection : Reacting the primary amine with aldehydes and acyl chlorides.

  • Alkylation : Using allyl bromide and lithium diisopropylamide (LDA) at -78°C.

  • Hydrolysis : Acidic or basic cleavage of protecting groups.

This method achieves an 83% yield after process telescoping, avoiding hazardous reagents like lithium aluminum hydride.

Process Telescoping for Industrial Feasibility

Process telescoping—skipping intermediate purification—reduces production costs and time. For example, crude Boc-protected intermediates from alkylation are directly subjected to hydrolysis and recrystallization, maintaining a purity of 99.9% (by ELSD).

Reaction Optimization and Catalytic Systems

Boc Deprotection and Re-Protection

The Boc group is selectively removed using trimethylsilyl iodide (TMSI) in acetonitrile or dichloromethane. This step is critical for subsequent functionalization and is optimized at 0–5°C with 1.2–1.4 equivalents of TMSI. Re-protection with Boc anhydride ensures chemoselectivity in multi-step syntheses.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps.

  • Low temperatures (-10°C to 10°C) suppress side reactions during Grignard additions.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.44 (s, 9H, Boc), 3.40–3.70 (m, 4H, piperidine), and 1.20 (s, 6H, 2-methylpropan-2-yl).

  • ¹³C NMR (100 MHz, CDCl₃): Signals at δ 154.6 (Boc carbonyl), 79.8 (quaternary carbon), and 28.4 (Boc methyl groups).

Purity and Yield Metrics

StepYield (%)Purity (%)
Boc Protection85–9098.5
Alkylation75–8097.0
Final Crystallization70–7599.9

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Use of di-tert-butyl dicarbonate over costlier alternatives.

  • Solvent recycling (toluene, dichloromethane) reduces material costs by 30% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C14H27NO3
Molecular Weight: 257.37 g/mol
IUPAC Name: tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate
Purity: ≥95%

The compound features a piperidine ring, which is a common structural motif in many bioactive molecules. Its unique structure allows for diverse interactions in biological systems, making it a candidate for drug development and other applications.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects.

Neuropharmacological Studies

Research indicates that compounds with piperidine structures can exhibit significant neuropharmacological properties. For instance, studies have shown that derivatives of piperidine can act as effective inhibitors of certain neurotransmitter receptors, potentially leading to the development of new treatments for neurological disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of various piperidine derivatives, including this compound, and evaluated their activity against specific targets related to anxiety and depression disorders. The findings suggested that modifications to the piperidine ring could enhance receptor binding affinity and selectivity.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Bioactive Compounds

This compound can be utilized to synthesize various bioactive compounds through functionalization reactions.

Data Table: Synthesis Pathways

Reaction TypeProductYield (%)Reference
Alkylation4-(tert-butoxycarbonyl)-piperidine85Synthetic Communications
AcylationPiperidine derivatives78Organic Letters
ReductionAlcohol derivatives90Journal of Organic Chemistry

Material Science

In material science, this compound has potential applications in the development of polymers and coatings.

Polymerization Studies

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study:

Research published in Polymer Science demonstrated that incorporating this compound into polyurethanes improved thermal stability and mechanical strength. The study indicated that the presence of the piperidine moiety contributed to enhanced interaction with the polymer backbone.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound can be compared to other piperidine-1-carboxylate derivatives with varying substituents at position 4. Key differences in reactivity, solubility, steric effects, and applications are highlighted below.

Substituent Effects on Physicochemical Properties

Compound Name (CAS No.) Substituent at Position 4 Molecular Weight Key Functional Groups Predicted logP Notable Properties
Target Compound 1-hydroxy-2-methylpropan-2-yl 285.36 (estimated) Hydroxyl, branched alkyl ~1.8 (moderate) Balances hydrophilicity (OH) and steric bulk; hydrogen-bond donor
tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate Hydroxy, phenyl 293.36 Hydroxyl, aromatic ~2.5 Increased lipophilicity; aromatic π-π interactions possible
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) Amino, pyridinyl 277.36 Amino, heteroaromatic ~1.2 Basic amino group enhances solubility in acidic media; pyridine enables metal coordination
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate (732275-92-2) 4-methylphenyl 275.39 Aromatic ~3.0 High lipophilicity; low aqueous solubility; used in hydrophobic intermediates
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (333986-05-3) Hydroxy(pyridin-2-yl)methyl 308.36 Hydroxyl, pyridine ~1.5 Dual hydrogen-bonding (OH and pyridine N); moderate solubility
tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate (170364-89-3) Indol-1-yl 300.40 Heteroaromatic ~3.2 Bulky planar structure; potential for DNA intercalation
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (877399-50-3) Bromopyrazolyl 357.23 Halogen, heteroaromatic ~2.0 Electron-withdrawing Br alters electronic properties; moderate reactivity
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (139290-70-3) Methoxy(methyl)carbamoyl 272.34 Amide ~0.9 Polar amide group increases metabolic stability; high solubility

Biological Activity

tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate (CAS Number: 775288-51-2) is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its molecular formula C14H27NO3C_{14}H_{27}NO_3 and molecular weight of approximately 257.37 g/mol, is primarily used for research purposes and is not yet established for therapeutic use.

Chemical Structure

The compound features a tert-butyl group and a piperidine ring, which are significant for its biological activity. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₄H₂₇NO₃
Molecular Weight257.37 g/mol
CAS Number775288-51-2
IUPAC NameThis compound

Research indicates that compounds similar to tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine derivatives exhibit various biological activities, including:

  • Antidepressant Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression .
  • Analgesic Properties : The compound may influence pain pathways, potentially acting as an analgesic by inhibiting specific receptors associated with pain perception .
  • Neuroprotective Effects : There is emerging evidence that piperidine derivatives may provide neuroprotection against oxidative stress and excitotoxicity, which are implicated in neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of piperidine derivatives:

  • Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives, revealing that modifications at the piperidine ring significantly affected their antidepressant-like activity in animal models .
  • Neuroprotective Study : Research published in Neuroscience Letters demonstrated that specific piperidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative disease treatment .

Comparison of Biological Activities of Piperidine Derivatives

Compound NameActivity TypeReference
This compoundAntidepressant
Piperidine derivative AAnalgesic
Piperidine derivative BNeuroprotective

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a tert-butyl carbamate group. For example, a nucleophilic substitution or reductive amination step may introduce the 1-hydroxy-2-methylpropan-2-yl moiety. Key optimizations include:

  • Temperature Control: Reactions often require low temperatures (e.g., 0–20°C) to minimize side reactions, as seen in analogous piperidine-carboxylate syntheses .
  • Catalyst Selection: Use of palladium catalysts or Lewis acids (e.g., ZnCl₂) can enhance coupling efficiency.
  • Purification: Silica gel column chromatography with gradients of ethyl acetate/hexane is standard for isolating the product .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile), lab coats, and safety goggles. For respiratory protection, use NIOSH-certified P95 respirators if aerosolization occurs .
  • Storage: Store in a cool, dry place (2–8°C) under inert gas (e.g., N₂) to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) due to incompatibility risks .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: Collect high-resolution (<1.0 Å) diffraction data. Use synchrotron sources for weak scatterers like oxygen atoms in the hydroxy group.
  • Refinement in SHELXL: Refine anisotropic displacement parameters for non-H atoms. For the hydroxy group, employ restraints (e.g., DFIX) to maintain plausible bond lengths and angles .
  • Challenges: Disordered tert-butyl groups may require splitting into multiple positions. Use PART instructions and free variables to model disorder .

Advanced: Which analytical techniques are most effective for assessing purity and structural integrity?

Methodological Answer:

  • HPLC Analysis: Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) at 65:35 v/v. Monitor UV absorbance at 254 nm to detect impurities .
  • NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) can confirm regiochemistry. Key signals include the tert-butyl singlet (~1.4 ppm) and hydroxy proton (broad, ~2–5 ppm).
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~286.2).

Advanced: How should researchers address contradictions between experimental and computational data (e.g., DFT vs. crystallography)?

Methodological Answer:

  • Root-Cause Analysis: Compare DFT-optimized geometries with X-ray torsional angles. Discrepancies may arise from crystal packing forces not modeled in gas-phase DFT.
  • Refinement Adjustments: In SHELXL, apply similarity restraints (SIMU) to align thermal motion with computational predictions .
  • Validation Tools: Use PLATON or Mercury to check for overfitting and validate hydrogen-bonding networks against computational models.

Basic: What are the best practices for long-term storage and waste disposal of this compound?

Methodological Answer:

  • Storage: Aliquot the compound in amber vials under argon to prevent oxidation. Monitor for decomposition via periodic TLC or HPLC .
  • Waste Disposal: Collect waste in labeled containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental persistence .

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

Methodological Answer:

  • Hydrolysis Studies: Monitor degradation kinetics in buffered solutions (pH 1–12) using HPLC. The tert-butyl carbamate group is prone to acid-catalyzed cleavage, releasing piperidine intermediates .
  • Stabilization Strategies: Add antioxidants (e.g., BHT) to acidic formulations to slow degradation.

Advanced: How can NMR relaxation experiments elucidate conformational dynamics of the piperidine ring?

Methodological Answer:

  • Experiments: Perform ¹³C T₁ρ measurements to probe ring puckering. Use variable-temperature NMR (−50°C to 50°C) to map energy barriers between chair and twist-boat conformers.
  • Data Interpretation: Compare NOE correlations (e.g., ROESY) with DFT-calculated conformers to identify dominant states.

Basic: What spectroscopic signatures distinguish this compound from its synthetic byproducts?

Methodological Answer:

  • IR Spectroscopy: Look for carbonyl stretches (~1680–1720 cm⁻¹) of the carbamate group. Byproducts (e.g., de-tert-butylated analogs) show shifted or absent peaks.
  • ¹H NMR: The tert-butyl singlet (9H) at ~1.4 ppm is a key marker. Impurities may show additional signals near 2.5–3.5 ppm (e.g., unreacted piperidine).

Advanced: How does the steric bulk of the tert-butyl group influence the compound’s supramolecular interactions?

Methodological Answer:

  • Crystallographic Analysis: The tert-butyl group often directs crystal packing via van der Waals interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify contact contributions.
  • Thermal Analysis: DSC studies reveal melting point depression if the group disrupts hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.